REACTION_CXSMILES
|
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15].[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1COCC1.C(Cl)Cl>[NH:18]1[CH2:23][CH2:22][CH2:21][CH:20]([CH2:6][O:7][S:14]([CH3:13])(=[O:16])=[O:15])[CH2:19]1
|
Name
|
peptide
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
shaken at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resin was thoroughly washed with CH2Cl2 (3×100 mL ) and THF (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the excess CDI
|
Type
|
ADDITION
|
Details
|
treated with 120 mL of 0.4 N 3-piperidinemethanol in THF at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
WASH
|
Details
|
The resulting resin 1 was washed with DMF (3×100 mL), MeOH (4×100 mL), and CH2Cl2 (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
STIRRING
|
Details
|
the resulting slurry was shaken at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
WASH
|
Details
|
The resulting mesylate resin 2 was washed with DMF (3×100 mL), MeOH (4×100 mL), and CH2Cl2 (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
N1CC(CCC1)COS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |